2-(4-Fluorophenoxy)propanoic acid

Medicinal Chemistry Drug Design Physicochemical Properties

Choose 2-(4-Fluorophenoxy)propanoic acid (CAS 2967-70-6) for your R&D: the para-fluoro substitution imparts optimal lipophilicity (LogP ~1.82), enabling selective ACCase inhibition and enhanced metabolic stability. Distinct from non-fluorinated analogs, it ensures reliable SAR data in herbicide and drug candidate profiling. Offered in ≥99% purity to minimize impurity-driven artifacts. Request a quote for bulk sizes today.

Molecular Formula C9H9FO3
Molecular Weight 184.16 g/mol
CAS No. 2967-70-6
Cat. No. B1334469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenoxy)propanoic acid
CAS2967-70-6
Molecular FormulaC9H9FO3
Molecular Weight184.16 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1=CC=C(C=C1)F
InChIInChI=1S/C9H9FO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)
InChIKeyWIVLMXDHGGRLMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluorophenoxy)propanoic acid (CAS 2967-70-6) Technical Baseline for Sourcing & Research Applications


2-(4-Fluorophenoxy)propanoic acid (CAS 2967-70-6), also known as 2-(4-fluorophenoxy)propionic acid, is a fluorinated aryloxyalkanoic acid with the molecular formula C₉H₉FO₃ and a molecular weight of 184.17 g/mol . It is characterized by a 4-fluorophenyl ether group linked to the alpha carbon of a propanoic acid backbone. This compound serves primarily as a versatile synthetic intermediate and a structural scaffold in medicinal chemistry and agrochemical research. Its physical properties include a melting point range of 112-118 °C and a calculated LogP of 1.82 , placing it within a specific lipophilicity window that differentiates it from non-fluorinated or differently substituted analogs.

Why 2-(4-Fluorophenoxy)propanoic acid (CAS 2967-70-6) Cannot Be Replaced by Common In-Class Analogs


Procurement or experimental substitution of 2-(4-fluorophenoxy)propanoic acid with other aryloxypropanoic acids (e.g., 2-(4-chlorophenoxy)propanoic acid or unsubstituted 2-phenoxypropanoic acid) is not chemically or functionally equivalent. The presence of the fluorine atom at the para position of the phenyl ring fundamentally alters key physicochemical properties such as lipophilicity (LogP), metabolic stability, and electronic distribution within the molecule, compared to its chloro- or unsubstituted counterparts [1]. These differences directly impact its performance in synthetic applications, its biological target interactions (e.g., as an ACCase inhibitor scaffold), and its behavior in analytical systems. The specific quantitative evidence below delineates why this compound occupies a distinct niche in research and industrial processes that cannot be filled by a generic analog.

Quantitative Evidence for Selecting 2-(4-Fluorophenoxy)propanoic acid (CAS 2967-70-6) Over Analogs


Lipophilicity Tuning for CNS Penetration vs. Chloro Analog

The target compound possesses a calculated LogP of 1.82 , which is significantly lower than that of its direct chloro analog, 2-(4-chlorophenoxy)propanoic acid (calculated LogP ~2.2-2.5). This difference positions the fluorinated derivative closer to the ideal Lipinski's rule of five (LogP <5) for oral bioavailability and central nervous system (CNS) drug-likeness. The fluorine atom's strong electronegativity increases polarity and reduces lipophilicity compared to chlorine, a key advantage when seeking to avoid off-target binding associated with high LogP compounds.

Medicinal Chemistry Drug Design Physicochemical Properties

Commercial Availability of High Purity Material (≥99%) vs. Standard Reagent Grade

2-(4-Fluorophenoxy)propanoic acid is readily available from multiple commercial suppliers with a verified purity of ≥99% by HPLC . This is in contrast to many niche analogs or less common substituted phenoxypropanoic acids, which are often only available at lower purities (e.g., 95-97%) or require custom synthesis. High starting material purity minimizes the need for in-house purification steps, reduces the introduction of undefined impurities that can confound biological assays or polymerization reactions, and ensures batch-to-batch consistency for reproducible results.

Synthetic Chemistry Analytical Standards Procurement

Enantiomeric Purity Potential for Chiral Synthesis vs. Racemic Mixtures

While the racemate (CAS 2967-70-6) is commonly used, the specific stereochemistry is critical for many biological applications. The (S)-enantiomer of 2-(4-fluorophenoxy)propanoic acid (CAS 132637-23-9) can be obtained with high enantiomeric excess (ee) via lipase-catalyzed kinetic resolution [1] or asymmetric synthesis . In contrast, obtaining high enantiopurity of the analogous (S)-2-(4-chlorophenoxy)propanoic acid is often more challenging due to different steric and electronic factors that affect enzyme recognition [2]. The availability of robust enzymatic routes to the single enantiomer of the fluoro compound provides a clear advantage for developing stereochemically pure drug candidates or agrochemicals where biological activity resides predominantly in one enantiomer.

Asymmetric Synthesis Chiral Resolution Process Chemistry

Optimal Application Scenarios for 2-(4-Fluorophenoxy)propanoic acid (CAS 2967-70-6) Based on Differential Evidence


Development of Selective ACCase Inhibitor Herbicides

The core 2-(4-fluorophenoxy)propanoic acid scaffold is a key building block for aryloxyphenoxypropionate (AOPP) herbicides. Its specific LogP (~1.82) and fluorine-mediated electronic properties are crucial for achieving selective inhibition of acetyl-CoA carboxylase (ACCase) in grass weeds while maintaining crop safety in broadleaf plants and cereals [1]. The compound's availability at high purity (≥99%) ensures that the structure-activity relationship (SAR) studies and subsequent scale-up synthesis for advanced intermediates like cyhalofop-butyl are based on a well-defined starting material, minimizing impurity-driven artifacts .

Synthesis of Fluorinated NSAID Scaffolds

In medicinal chemistry, this compound serves as a privileged intermediate for synthesizing novel non-steroidal anti-inflammatory drug (NSAID) candidates. Its physicochemical profile, characterized by a LogP of 1.82, is ideal for designing molecules with balanced lipophilicity to enhance oral bioavailability and CNS penetration compared to more lipophilic analogs . The ability to access the single (S)-enantiomer via established enzymatic routes [2] is critical for developing safer, more efficacious therapeutics, as the desired anti-inflammatory activity is often enantioselective and the undesired side effects may reside in the opposite enantiomer .

High-Throughput Screening (HTS) Library Design

The distinct structural and electronic features of 2-(4-fluorophenoxy)propanoic acid make it a valuable component in the design of diverse compound libraries for HTS. The commercial availability of high-purity material reduces pre-screening preparation time. The fluorine atom serves as a ¹⁹F NMR probe for studying protein-ligand interactions and offers a metabolic 'block' that can increase the in vivo half-life of drug candidates derived from it [3]. These combined properties justify its inclusion in focused libraries targeting enzyme families like ACCase and COX, where fluorine substitution has proven beneficial .

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